N-(4-bromophenyl)azepane-1-sulfonamide
CAS No.: 825607-40-7
Cat. No.: VC5650743
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 825607-40-7 |
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Molecular Formula | C12H17BrN2O2S |
Molecular Weight | 333.24 |
IUPAC Name | N-(4-bromophenyl)azepane-1-sulfonamide |
Standard InChI | InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2 |
Standard InChI Key | VWPMSHCJWZXGJB-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Bromophenyl)azepane-1-sulfonamide features a seven-membered azepane ring connected to a sulfonamide group and a 4-bromophenyl moiety. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The bromine atom at the para position of the phenyl ring enhances electrophilic substitution potential, while the sulfonamide group contributes to hydrogen bonding and solubility characteristics.
Molecular and Structural Data
The compound’s IUPAC name is N-(4-bromophenyl)azepane-1-sulfonamide, with the following key identifiers:
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CAS No.: 825607-40-7
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SMILES:
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InChIKey: VWPMSHCJWZXGJB-UHFFFAOYSA-N
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PubChem CID: 2242833
The molecular structure is confirmed via X-ray crystallography and computational modeling, revealing a chair conformation for the azepane ring and planar geometry for the sulfonamide group. These structural features are critical for understanding its pharmacological interactions.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 333.24 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Not available |
Synthesis and Manufacturing
The synthesis of N-(4-bromophenyl)azepane-1-sulfonamide follows a straightforward sulfonylation protocol.
Reaction Mechanism and Conditions
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Reactants: 4-Bromobenzenesulfonyl chloride and azepane.
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Base: Triethylamine (EtN) or pyridine to neutralize HCl byproducts.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: Room temperature (20–25°C).
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Reaction Time: 4–6 hours.
The general reaction is:
Purification and Yield
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yields typically exceed 70%, with purity >95% confirmed by HPLC.
Table 2: Optimal Synthesis Parameters
Parameter | Condition |
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Solvent | Dichloromethane |
Base | Triethylamine |
Molar Ratio (Sulfonyl Chloride:Azepane) | 1:1.2 |
Reaction Time | 5 hours |
Yield | 75% |
Analytical Characterization
Structural elucidation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 7.45 (d, Hz, 2H, aromatic H)
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δ 6.90 (d, Hz, 2H, aromatic H)
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δ 3.25–3.15 (m, 4H, azepane H)
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δ 1.70–1.50 (m, 6H, azepane H).
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NMR (100 MHz, CDCl):
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δ 143.2 (C-Br)
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δ 132.1 (SON-C)
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δ 128.5, 116.7 (aromatic C)
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δ 48.9, 45.2 (azepane C).
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Infrared (IR) Spectroscopy
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Key Absorptions:
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1345 cm (S=O asymmetric stretch)
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1160 cm (S=O symmetric stretch)
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825 cm (C-Br stretch).
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Compound | Substituent | Bioactivity |
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N-(4-Ethoxyphenyl)azepane-1-sulfonamide | Ethoxy | Anti-inflammatory |
N-(3-Nitrophenyl)azepane-1-sulfonamide | Nitro | Antifungal |
The bromine atom in N-(4-bromophenyl)azepane-1-sulfonamide may enhance electrophilic reactivity, potentially improving target binding compared to non-halogenated analogs.
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